Molecular Weight Differentiation vs. 6-(4-Chlorophenyl)pyrimidin-4-ol (Direct Aryl Analog)
The molecular weight of 6-(4-chlorophenethyl)pyrimidin-4-ol is 234.68 g/mol, representing a 13.6% increase over its closest direct-aryl analog 6-(4-chlorophenyl)pyrimidin-4-ol (206.63 g/mol) . This mass differential arises from the insertion of two methylene (–CH₂–) units (28.05 Da theoretical vs. 28.05 Da observed), confirming stoichiometric fidelity of the ethylene linker. The increased molecular weight corresponds to a larger molecular volume and altered lipophilicity, though no experimentally measured LogP or LogD values were identified for either compound in the public domain as of the search date.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 234.68 g/mol |
| Comparator Or Baseline | 6-(4-Chlorophenyl)pyrimidin-4-ol: 206.63 g/mol |
| Quantified Difference | +28.05 g/mol (+13.6%); equivalent to the mass of two methylene units (theoretical: 28.05 Da) |
| Conditions | Calculated from molecular formula; target: C₁₂H₁₁ClN₂O; comparator: C₁₀H₇ClN₂O. Source: Chemsrc database entries . |
Why This Matters
For procurement, a 13.6% mass difference is generally insufficient to justify selection unless downstream stoichiometric calculations or molar equivalences in multi-step synthesis protocols are specifically optimized for the heavier intermediate.
